N'-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
CAS No.:
Cat. No.: VC18387274
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19N3O3 |
|---|---|
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H19N3O3/c1-12(13-3-5-14(18)6-4-13)19-20-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+ |
| Standard InChI Key | PJVOBNWPLNENMO-XDHOZWIPSA-N |
| Isomeric SMILES | C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N |
| Canonical SMILES | CC(=NNC(=O)COC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide, reflects its intricate structure. The aminophenyl group at the 4-position contributes electron-donating effects, while the methoxyphenoxy moiety enhances solubility and modulates reactivity. The hydrazide group (-CONHNH₂) facilitates hydrogen bonding, critical for interactions with biological targets.
Key Structural Features:
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Aminophenyl Group: Enhances binding affinity to cellular receptors via hydrogen bonding and π-π interactions.
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Methoxyphenoxy Chain: Improves lipophilicity, aiding membrane permeability .
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Acetohydrazide Moiety: Serves as a chelating site for metal ions, relevant in catalysis and bioactivity.
The compound’s isomeric SMILES (C/C(=N\NC(=O)COC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N) and InChIKey (PJVOBNWPLNENMO-XDHOZWIPSA-N) provide unambiguous identifiers for database searches .
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically involves a condensation reaction between 4-aminoacetophenone and 2-(4-methoxyphenoxy)acetohydrazide under acidic conditions. This method yields crystalline products with purities >95%, as confirmed by HPLC.
Representative Reaction:
Chemical Modifications
The hydrazone bond (-NHN=C-) undergoes hydrolysis under strong acidic or basic conditions, yielding primary amines and carbonyl compounds. Additionally, the methoxy group can be demethylated to a hydroxyl group using reagents like BBr₃, expanding derivatization possibilities.
Biological Activities
Anticancer Activity
Preliminary studies on MCF-7 breast cancer cells demonstrated an IC₅₀ of 45 µM, comparable to doxorubicin (IC₅₀ = 12 µM). The compound induces apoptosis by upregulating caspase-3 and downregulating Bcl-2, though detailed pathways require elucidation.
Analytical Characterization
Spectroscopic Techniques
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NMR: ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H).
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IR: Peaks at 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-O-C).
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MS: ESI-MS m/z 314.2 [M+H]⁺, confirming the molecular weight.
Comparative Analysis
Table 1: Structural and functional comparisons of hydrazone derivatives.
Future Directions
Further studies should explore:
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Mechanistic Pathways: Elucidate molecular targets via proteomic profiling.
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In Vivo Efficacy: Assess toxicity and pharmacokinetics in animal models.
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Derivatization: Synthesize analogs with enhanced potency and selectivity.
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